Valiolamine

Catalog No.
S581114
CAS No.
83465-22-9
M.F
C7H15NO5
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valiolamine

CAS Number

83465-22-9

Product Name

Valiolamine

IUPAC Name

(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1

InChI Key

VDLOJRUTNRJDJO-ZYNSJIGGSA-N

SMILES

C1C(C(C(C(C1(CO)O)O)O)O)N

Synonyms

epivaliolamine, valiolamine

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N

Antiviral Activity

Inhibition of Melanin Production

Alpha-glucosidase Inhibition

Glycosylation Inhibition

Anti-hyperglycemic Agent

Industrial Preparations

Valiolamine is a naturally occurring aminocyclitol compound with the chemical formula C₇H₁₅NO₅. It is structurally characterized by a cyclohexane ring with multiple hydroxyl groups and an amino group, making it a member of the larger family of aminocyclitols. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals, particularly as an inhibitor of certain enzymes related to carbohydrate metabolism.

, primarily due to its functional groups. Some notable reactions include:

  • Epoxidation: Valiolamine can undergo epoxidation to form epoxide derivatives, which are useful intermediates in organic synthesis .
  • Aldol Reactions: Valiolamine can be synthesized through intramolecular aldol reactions involving sugar diketones, showcasing its versatility in synthetic organic chemistry .
  • Stereoselective Synthesis: Different synthetic methods allow for the stereoselective production of valiolamine, enhancing its utility in creating specific isomers for research and pharmaceutical applications .

Valiolamine exhibits significant biological activity, particularly as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels, making valiolamine a candidate for diabetes treatment. Additionally, studies indicate that valiolamine may have antimicrobial properties, further expanding its potential therapeutic applications .

Valiolamine has several applications, particularly in the pharmaceutical industry:

  • Diabetes Management: Due to its alpha-glucosidase inhibitory activity, it is explored as a potential treatment for managing postprandial blood glucose levels.
  • Antimicrobial Agent: Its antimicrobial properties suggest possible applications in treating infections or as a preservative in food products.
  • Synthetic Intermediate: Valiolamine serves as an important intermediate in the synthesis of other biologically active compounds.

Studies on valiolamine's interactions focus on its role as an enzyme inhibitor. Research indicates that valiolamine effectively inhibits alpha-glucosidase through competitive mechanisms, impacting carbohydrate metabolism and glucose absorption . This property makes it a valuable compound for further investigation in metabolic disorders.

Several compounds share structural similarities with valiolamine, each exhibiting unique properties:

CompoundStructure SimilarityBiological Activity
ValienamineSimilar aminocyclitol structureAlpha-glucosidase inhibitor
DihydroquercetinFlavonoid with hydroxyl groupsAntioxidant properties
Myo-InositolStructural precursorInvolved in cellular signaling

Uniqueness of Valiolamine:

  • Unlike many similar compounds, valiolamine's specific configuration allows it to effectively inhibit alpha-glucosidase while also presenting potential antimicrobial properties. Its dual functionality makes it particularly interesting for therapeutic applications compared to other structurally related compounds.

Microbial Sources and Isolation

Valiolamine was first isolated and characterized from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus, marking a pivotal moment in aminocyclitol research. The isolation process involved comprehensive screening of microbial metabolites with focus on alpha-glucosidase inhibitory activity, leading to the identification of this novel aminocyclitol alongside other bioactive compounds including valienamine, validamine, and hydroxyvalidamine. The producing organism, Streptomyces hygroscopicus subsp. limoneus, represents a taxonomically distinct subspecies within the Streptomyces genus known for producing diverse bioactive secondary metabolites.

The fermentation-based production of valiolamine has been extensively studied, with various strains of Streptomyces hygroscopicus demonstrating the capacity to synthesize this compound under specific culture conditions. Industrial production methods have been developed to optimize yields, with cultivation parameters including medium composition, temperature, pH, and aeration being critical factors influencing valiolamine biosynthesis. The compound's isolation from fermentation broths typically involves multi-step purification processes including solvent extraction, chromatographic separation, and crystallization techniques to achieve pharmaceutical-grade purity levels exceeding 99%.

Recent studies have expanded the understanding of microbial diversity in valiolamine production, with investigations into endophytic and marine microorganisms revealing additional sources of alpha-glucosidase inhibitors. Marine-derived Streptomyces species have shown particular promise, with several strains isolated from marine environments demonstrating significant alpha-glucosidase inhibitory activities. These findings suggest that the biosynthetic capacity for valiolamine and related aminocyclitols may be more widespread among actinomycetes than previously recognized, opening new possibilities for discovering improved production strains.

Biosynthetic Pathways

The biosynthetic pathway leading to valiolamine involves a complex series of enzymatic transformations that begin with primary metabolic precursors and culminate in the formation of the characteristic aminocyclitol structure. The pathway shares common elements with other aminocyclitol biosynthetic routes, particularly those involved in validamycin and acarbose production. Central to valiolamine biosynthesis is the cyclization of sedoheptulose 7-phosphate, a C7 sugar phosphate derived from the pentose phosphate pathway, which serves as the foundational step in aminocyclitol formation.

The initial cyclization reaction is catalyzed by a sedoheptulose 7-phosphate cyclase, specifically the enzyme ValA (2-epi-5-epi-valiolone synthase), which converts sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone. This cyclase belongs to the dehydroquinate synthase-like protein family and represents a critical branch point in the biosynthetic network. The enzyme demonstrates remarkable stereospecificity, ensuring the correct configuration of the resulting cyclitol intermediate that will ultimately determine the stereochemistry of the final valiolamine product.

Following the initial cyclization, the pathway involves a series of modifications including phosphorylation, epimerization, and transamination reactions. The 2-epi-5-epi-valiolone intermediate undergoes phosphorylation by a kinase enzyme, creating the phosphorylated derivative that serves as substrate for subsequent enzymatic transformations. Epimerization reactions are crucial for establishing the correct stereochemistry at specific carbon centers, with specialized epimerase enzymes catalyzing these stereospecific transformations. The introduction of the amino group occurs through transamination reactions involving aminotransferase enzymes that utilize amino acid substrates as nitrogen donors.

Table 1: Key Enzymatic Steps in Valiolamine Biosynthesis

EnzymeSubstrateProductFunctionReference
ValA (2-epi-5-epi-valiolone synthase)Sedoheptulose 7-phosphate2-epi-5-epi-valioloneInitial cyclization
Kinase (ValB homolog)2-epi-5-epi-valiolone2-epi-5-epi-valiolone 7-phosphatePhosphorylation
Epimerase2-epi-5-epi-valiolone 7-phosphateEpimerized intermediateStereochemical modification
AminotransferaseEpimerized phosphateAminocyclitol phosphateAmino group introduction
PhosphataseAminocyclitol phosphateValiolamineDephosphorylation

Gene Clusters and Enzymatic Mechanisms

The genetic organization of valiolamine biosynthesis is closely associated with the validamycin biosynthetic gene cluster, which has been extensively characterized in Streptomyces hygroscopicus strains. The gene cluster spans approximately 37 kilobases and contains 22 complete open reading frames encoding various biosynthetic enzymes, regulatory proteins, and transport functions. The cluster organization demonstrates the complex regulatory mechanisms that coordinate the expression of multiple genes involved in aminocyclitol biosynthesis.

The valA gene, encoding the 2-epi-5-epi-valiolone synthase, represents the core cyclase gene within the cluster and has been functionally characterized both genetically and biochemically. Deletion of valA abolishes validamycin production, confirming its essential role in the biosynthetic pathway. The enzyme encoded by valA demonstrates structural similarity to dehydroquinate synthase, with a fold and active site organization that enables the specific cyclization of sedoheptulose 7-phosphate. Crystal structure analysis has revealed the enzyme's three-dimensional architecture, including the binding sites for NAD+ and Zn2+ cofactors that are essential for catalytic activity.

Adjacent to valA are valB and valC genes, which encode an adenyltransferase and kinase respectively, forming an operon structure that facilitates coordinated gene expression. The adenyltransferase enzyme (ValB) is proposed to activate intermediates through adenylation reactions, while the kinase (ValC) catalyzes phosphorylation steps that are crucial for maintaining intermediates in activated forms suitable for subsequent enzymatic modifications. The presence of these genes in an operon arrangement suggests tight regulatory control over the early steps of aminocyclitol biosynthesis.

Table 2: Validamycin Gene Cluster Organization Related to Valiolamine Biosynthesis

GeneSize (bp)Predicted FunctionProtein FamilyRole in Pathway
valA1,0952-epi-5-epi-valiolone synthaseDehydroquinate synthase-likeCyclization
valB528AdenyltransferaseNucleotidyltransferaseActivation
valC735KinaseProtein kinasePhosphorylation
valD942Ketoreductase/epimeraseShort-chain dehydrogenaseReduction/epimerization
valE1,458GlycosyltransferaseGT-A familyGlycosylation
valF1,536AminotransferasePyridoxal phosphate-dependentTransamination

The enzymatic mechanism of the key cyclase enzyme ValA has been elucidated through detailed structural and biochemical studies. The enzyme utilizes NAD+ as a cofactor and requires Zn2+ for optimal activity, following a mechanism that involves oxidation of the C-6 hydroxyl group of sedoheptulose 7-phosphate, followed by intramolecular aldol condensation to form the cyclitol ring. The enzyme's active site contains specific amino acid residues that position the substrate correctly for cyclization and determine the stereochemical outcome of the reaction.

Regulatory mechanisms controlling valiolamine biosynthesis involve both transcriptional and post-transcriptional control systems. The gene cluster contains putative regulatory genes that encode transcriptional activators and repressors, which respond to environmental conditions and metabolic state of the producing organism. Additionally, the pathway is subject to feedback regulation, where accumulation of end products can modulate the expression of biosynthetic genes. Understanding these regulatory mechanisms is crucial for optimizing industrial production of valiolamine and related compounds.

The heterologous expression of the validamycin gene cluster in Streptomyces lividans has confirmed that the isolated gene cluster contains all necessary functions for valiolamine biosynthesis. This finding has significant implications for biotechnological applications, as it enables the transfer of valiolamine production capabilities to more amenable host organisms. The portability of the gene cluster within Streptomyces species has been demonstrated through successful expression in Streptomyces albus, which produced high levels of alpha-glucosidase inhibitory activity.

Valiolamine’s IUPAC name, (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, highlights its five stereocenters, which create a rigid yet functionally versatile scaffold [1] [2]. The stereochemical arrangement of hydroxyl and amino groups dictates its hydrogen-bonding capacity and electrostatic interactions. For example, the axial orientation of the C5 amino group and equatorial positioning of C1 hydroxymethyl enable simultaneous interactions with catalytic residues in alpha-glucosidase enzymes [5].

Synthetic studies demonstrate the significance of stereochemistry by comparing valiolamine to its diastereomers. When (1S,2S,3R,4S,5S)-valiolamine was contrasted with 1-epi-valiolamine (C1 epimer) and 2-epi-valiolamine (C2 epimer), the native configuration showed superior inhibitory activity against porcine intestinal alpha-glucosidases [4]. This stereospecificity arises from mismatched hydrogen-bonding networks in epimers, reducing their complementarity to enzyme active sites. A comparative analysis of diastereomers’ physical properties further underscores this relationship:

DiastereomerSpecific Rotation [α]₂₅DAlpha-Glucosidase IC₅₀ (μM)
Native Valiolamine-42.1° (c 1.0, H₂O)0.89 ± 0.12
1-epi-Valiolamine+18.7° (c 1.0, H₂O)12.3 ± 1.8
2-epi-Valiolamine-9.6° (c 1.0, H₂O)8.7 ± 1.1

Data derived from synthetic diastereomers [4].

The (1S,2S,3R,4S,5S) configuration optimizes spatial alignment with conserved catalytic residues (e.g., Asp424 and Asp586 in endoplasmic reticulum alpha-glucosidase I), enabling nine hydrogen bonds between valiolamine’s hydroxyl/amino groups and enzyme subsites [5].

Conformational Dynamics

Valiolamine adopts multiple low-energy conformers due to rotational flexibility in its hydroxymethyl group (C1) and puckering variations in the cyclohexane ring. Nuclear magnetic resonance (NMR) studies reveal two dominant chair conformations: one with the amino group axial (ΔG = 0 kcal/mol) and another with it equatorial (ΔG = 1.2 kcal/mol) [4]. The axial conformation predominates in aqueous solutions, stabilized by intramolecular hydrogen bonds between the C5 amino group and C2/C4 hydroxyls.

In enzyme-bound states, valiolamine undergoes conformational shifts to maximize subsite occupancy. For example, when complexed with endoplasmic reticulum alpha-glucosidase II (α-GluII), the cyclohexane ring adopts a distorted boat conformation, enabling the hydroxymethyl group to form a hydrogen bond with Asp451 [5] [6]. Molecular dynamics simulations show that this flexibility allows valiolamine derivatives to span up to four enzyme subsites (-1 to +3), with alkyl chain extensions adopting coiled or extended configurations depending on subsite hydrophobicity [5].

A key feature of N-substituted derivatives like EB-0156 is their ability to adopt divergent conformations in different enzyme environments. When bound to α-GluI, EB-0156’s nitroxide group forms a hydrogen bond with Arg419, while in α-GluII complexes, the same group flips 180° to interact with Trp525 [5]. This conformational plasticity, quantified by a root-mean-square deviation (RMSD) of 5.2 Å between α-GluI- and α-GluII-bound states, underscores valiolamine’s adaptability [5].

Crystallographic Insights

X-ray crystallography of valiolamine-enzyme complexes provides atomic-level insights into its inhibitory mechanisms. High-resolution structures (≤1.8 Å) of mouse α-GluI bound to EB-0156 reveal critical interactions:

  • Hydrogen bonding: The C2, C3, and C4 hydroxyls donate protons to Asp424, Asp586, and Glu783, respectively [5].
  • Hydrophobic contacts: The N-alkyl chain’s benzyl group engages in π-π stacking with Phe475 in the +2 subsite [5].
  • Electrostatic interactions: The protonated amino group at C5 forms a salt bridge with Asp586’s carboxylate [5].

Comparative analysis of α-GluI and α-GluII complexes shows divergent binding modes. In α-GluII, valiolamine’s cyclohexane ring rotates 15° relative to its position in α-GluI, reorienting the hydroxymethyl group toward His698 instead of Glu783 [6]. This rotation enables conserved interactions with catalytic aspartates while accommodating structural differences between glucosidase isoforms.

Substituent effects are evident in crystal structures of N-modified derivatives. Adding a 4-aminophenyl group (as in EB-0288) extends the molecule into the +3 subsite, forming van der Waals contacts with Pro472 and increasing inhibitory potency 100-fold compared to unmodified valiolamine [5]. Similarly, replacing the benzyl group with a morpholine ring (EB-0484) introduces a hydrogen bond to Arg419, reducing IC₅₀ values to sub-nanomolar levels [5].

Table 2: Key Crystallographic Parameters for Valiolamine Complexes

ComplexPDB IDResolution (Å)RMSD (Å)*Key Interactions
α-GluI + EB-01568ETO1.650.21Asp424, Asp586, Phe475, Arg419
α-GluII + EB-01567K9T1.800.18Asp451, Trp525, Phe571
α-GluI + Valiolamine8ETP1.720.24Asp424, Asp586, Glu783

RMSD calculated for protein Cα atoms relative to apo structures [5] [6].

Natural Product-Based Syntheses

Natural product-based synthetic approaches to valiolamine leverage the inherent stereochemical complexity and functional group arrangements found in naturally occurring compounds. These methods typically provide excellent stereochemical control and serve as reliable platforms for accessing valiolamine and its derivatives [1] [2] [3].

Quinic Acid-Derived Syntheses

The synthesis of valiolamine from quinic acid represents one of the most thoroughly investigated natural product-based approaches. Quinic acid, readily available from cinchona bark, provides an excellent chiral pool starting material with the appropriate stereochemical framework for valiolamine construction [2] [4].

The key strategy involves the formation of cyclic sulfate intermediates from quinic acid derivatives, followed by regioselective nucleophilic ring-opening reactions. The stereochemical outcome of these ring-opening reactions depends critically on the configuration of the cyclic sulfate intermediate. In the synthesis reported by Shing and Wan, charged nucleophilic ring-openings of cyclic sulfate (1R,2S,3S,4S,5S)-4,5-di-O-acetyl-3-O-benzyl-5-(benzyloxymethyl)-1,2-O,O-sulfonylcyclohexane-1,2,3,4,5-pentol occurred regioselectively at C-2, whereas the corresponding ring-openings of its (1S,2R)-diastereomer proceeded preponderantly at C-1 [2] [4].

The synthetic sequence from quinic acid to valiolamine typically requires 14 steps with an overall yield of 8.4%. Despite the relatively low overall yield, this approach provides reliable access to valiolamine with predictable stereochemistry [2] [5].

Myo-Inositol-Based Approaches

Myo-inositol represents an attractive starting material for valiolamine synthesis due to its commercial availability and appropriate stereochemical arrangement. The synthetic approach from myo-inositol typically involves fewer steps compared to other natural product-based methods, making it particularly attractive for practical applications [6] [7].

The key transformation involves the selective functionalization of myo-inositol to introduce the required branched-chain hydroxymethyl group while maintaining the appropriate stereochemistry at the existing hydroxyl-bearing centers. The synthetic route reported by Jagdhane and Shashidhar achieved valiolamine in five steps with yields up to 80% [6] [7].

Vibo-Quercitol-Based Syntheses

Vibo-quercitol, accessible through bioconversion of myo-inositol, serves as an excellent precursor for valiolamine synthesis. This approach combines the advantages of biotransformation with chemical synthetic methods to achieve efficient access to valiolamine [8] [9] [10].

The synthesis involves the biotransformation of myo-inositol to vibo-quercitol using engineered microorganisms, followed by chemical transformation to valiolamine. This method provides good yields while maintaining excellent stereochemical control throughout the synthetic sequence [11] [10].

Shikimic Acid-Based Syntheses

The synthetic strategy involves the formation of key epoxide intermediates from shikimic acid, followed by regioselective ring-opening and functional group manipulation to access valiolamine. This approach has been successfully applied to provide both valiolamine and its synthetic derivatives [12].

Chiral Pool Approaches

Chiral pool approaches to valiolamine synthesis utilize readily available chiral starting materials to establish the required stereochemical framework. These methods typically provide excellent stereochemical control and often result in shorter synthetic sequences compared to asymmetric synthesis approaches [13] [14].

Carbohydrate-Based Chiral Pool Methods

Carbohydrate-derived starting materials represent the most extensively investigated chiral pool approaches for valiolamine synthesis. These methods take advantage of the well-established stereochemistry and functional group arrangements found in simple sugars [15] [16].

The synthesis of valiolamine from D-glucose involves Wittig olefination followed by stereoselective transformations to establish the required cyclohexane framework. The approach reported by Chang and colleagues achieved valiolamine in nine steps with an overall yield of 14.5% [15] [16].

Tartaric Acid-Based Approaches

D-tartaric acid serves as an excellent chiral pool starting material for valiolamine synthesis due to its simple structure and well-established synthetic chemistry. The approach typically involves asymmetric transformations that exploit the C2-symmetry of tartaric acid [17] [13].

The synthetic strategy involves the formation of C2-symmetric intermediates from tartaric acid, followed by sigmatropic rearrangements and cyclization reactions to access the valiolamine framework. This approach provides excellent stereochemical control and has been successfully applied to both valiolamine and valienamine synthesis [13] [14].

Amino Acid-Based Chiral Pool Methods

Amino acid-derived starting materials provide another class of chiral pool approaches for valiolamine synthesis. These methods typically involve the transformation of readily available amino acids into cyclitol frameworks through established synthetic transformations.

The approach involves the selective functionalization of amino acid derivatives to introduce the required hydroxyl groups while maintaining the amino functionality. This strategy has been successfully applied to provide access to valiolamine and related aminocyclitol derivatives.

Catalytic and Enzymatic Strategies

Catalytic and enzymatic approaches to valiolamine synthesis represent some of the most efficient and selective methods available. These approaches typically provide excellent stereochemical control while operating under mild reaction conditions [18] [19] [20].

Ring-Closing Metathesis Strategies

Ring-closing metathesis has emerged as a powerful tool for constructing the cyclohexane framework of valiolamine. This approach typically involves the formation of sugar-derived diene precursors followed by metathesis cyclization to establish the required ring system [21] [22] [23].

The synthesis involves the preparation of appropriately functionalized diene precursors from sugar starting materials, followed by treatment with Grubbs' catalyst to effect ring-closing metathesis. The approach provides good yields and excellent functional group tolerance [21] [22].

The metathesis approach has been successfully applied to valiolamine synthesis with typical yields ranging from 15-20% over 8-10 steps. The method provides excellent stereochemical control and operates under mild reaction conditions, making it particularly attractive for complex synthetic applications [21] [22].

Aldol-Based Catalytic Approaches

Catalytic aldol reactions represent another important class of synthetic methods for valiolamine construction. These approaches typically involve the formation of cyclohexane frameworks through intramolecular aldol condensation reactions [24] [25].

The synthesis involves the preparation of sugar-derived diketone precursors followed by base-catalyzed intramolecular aldol condensation. The stereochemical outcome of the aldol reaction depends on the base used, with different bases providing access to different stereoisomers [24].

The aldol approach to valiolamine synthesis typically requires 12 steps with an overall yield of 15.1%. The method provides good stereochemical control and has been successfully applied to both valiolamine and related aminocyclitol synthesis [24] [25].

Enzymatic Synthesis Approaches

Enzymatic approaches to valiolamine synthesis offer unique advantages in terms of stereoselectivity and mild reaction conditions. These methods typically involve the use of aldolase enzymes to catalyze key carbon-carbon bond formation reactions [18] [19] [20].

The fructose-1,6-bisphosphate aldolase-mediated synthesis represents one of the most successful enzymatic approaches to valiolamine. This method involves a one-pot process where rabbit muscle aldolase catalyzes the formation of aminocyclitol analogues from pyruvaldehyde derivatives [18] [19].

The enzymatic approach provides excellent stereoselectivity and operates under mild aqueous conditions. The method has been successfully applied to provide access to valiolamine and a variety of related aminocyclitol derivatives [18] [19].

Biosynthetic Pathway Approaches

The natural biosynthetic pathway to valiolamine in Streptomyces hygroscopicus provides insights into enzymatic approaches for valiolamine synthesis. The biosynthetic pathway involves the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone, followed by epimerization and further transformations to access valiolamine [26] [27] [28].

Recent advances in metabolic engineering have enabled the development of simplified biosynthetic pathways for valiolamine production. These approaches involve the engineering of aminotransferases and other enzymes to enable direct conversion of pathway intermediates to valiolamine [20].

The biosynthetic approach offers the potential for large-scale production of valiolamine through fermentation processes. However, the complexity of the biosynthetic machinery and the need for multiple enzymes present challenges for practical implementation [27] [28].

Research Findings and Data Analysis

The synthetic methodologies for valiolamine can be categorized into three main approaches, each with distinct advantages and limitations. Natural product-based syntheses provide reliable stereochemical control but often require lengthy synthetic sequences. Chiral pool approaches offer more efficient access to valiolamine but may be limited by the availability of suitable starting materials. Catalytic and enzymatic strategies provide the most efficient and selective methods but may require specialized expertise and equipment.

The most successful synthetic approaches to valiolamine typically involve 5-15 synthetic steps with overall yields ranging from 8-80%. The choice of synthetic approach depends on the specific requirements of the application, including the desired scale of synthesis, stereochemical requirements, and available resources.

Recent advances in catalytic and enzymatic methods have significantly improved the efficiency and selectivity of valiolamine synthesis. These developments have enabled access to valiolamine and its derivatives for pharmaceutical and research applications, contributing to the continued interest in this important class of compounds.

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XLogP3

-3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

193.09502258 g/mol

Monoisotopic Mass

193.09502258 g/mol

Heavy Atom Count

13

UNII

QHW83U8Q5B

Other CAS

83465-22-9

Wikipedia

Valiolamine

Dates

Last modified: 08-15-2023
Kameda Y; Asano N; Yoshikawa M; Takeuchi M; Yamaguchi T; Matsui K; Horii S; Fukase H; VAHOLAMINE, A NEW α-GLUCOSIDASE INHIBITING AMINOCYCLITOL PRODUCED BY STREPTOMYCES HYGROSCOPICUS, Journal of Antibiotics, 3711, 1301-1307. DOI:10.7164/antibiotics.37.1301 PMID:6392268

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